molecular formula C10H12FNO2 B14017416 2-Fluoro-5-methoxy-N,N-dimethylbenzamide

2-Fluoro-5-methoxy-N,N-dimethylbenzamide

Cat. No.: B14017416
M. Wt: 197.21 g/mol
InChI Key: QZUFNAYKXYLABI-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated and Methoxylated Benzamide (B126) Chemistry

The presence of both fluorine and methoxy (B1213986) substituents on the benzamide scaffold places 2-Fluoro-5-methoxy-N,N-dimethylbenzamide at the intersection of two important areas of chemical research.

Fluorinated Benzamides: The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical properties. nih.gov Fluorine's high electronegativity and small van der Waals radius can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. Fluorinated benzamides, in particular, have been investigated for a range of pharmaceutical applications. mdpi.commdpi.com The fluorine atom in this compound, positioned at the ortho position to the amide, can be expected to exert a significant electronic effect on the molecule.

Methoxylated Benzamides: The methoxy group is another key functional group that can significantly impact a molecule's properties. It is an electron-donating group that can influence the reactivity of the aromatic ring and participate in hydrogen bonding. acs.org Research on methoxy-substituted benzamides has highlighted their potential as antioxidant agents. acs.orgresearchgate.net The methoxy group at the 5-position of the title compound could therefore contribute to specific electronic and binding characteristics.

The combination of these two functional groups on a single benzamide core suggests that this compound may possess a unique profile of properties, warranting further investigation.

Significance of Substituted N,N-Dimethylbenzamides as Chemical Entities

The N,N-dimethylbenzamide moiety is a common structural feature in organic chemistry. These compounds are frequently utilized as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. solubilityofthings.comguidechem.com The N,N-dimethylamide group itself can influence a molecule's solubility and conformational preferences. N,N-Dimethylbenzamide, the parent compound, is a polar organic compound with notable solubility in many organic solvents. solubilityofthings.com

Substituted N,N-dimethylbenzamides are integral building blocks in organic synthesis. For instance, compounds like 2-amino-5-chloro-N,3-dimethylbenzamide are precursors to insecticides. google.comalfa-chemical.com The synthetic accessibility and reactivity of the N,N-dimethylbenzamide core make it a valuable scaffold for the development of new chemical entities.

Research Gaps and Objectives for this compound Investigation

A thorough review of the existing scientific literature reveals a significant research gap concerning this compound. While information on related compounds is available, there is a lack of dedicated studies on the synthesis, characterization, and potential applications of this specific molecule.

The primary research objectives for the investigation of this compound would therefore include:

Development of an efficient and scalable synthetic route: Establishing a reliable method for the preparation of this compound is the first crucial step for any further research.

Thorough physicochemical characterization: Detailed analysis of its structural, spectroscopic, and thermal properties would provide a foundational understanding of the molecule. This would involve techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Exploration of its chemical reactivity: Investigating how the interplay of the fluoro, methoxy, and N,N-dimethylamide groups influences the reactivity of the aromatic ring and the amide bond would be of fundamental chemical interest.

Preliminary screening for biological activity: Given the prevalence of fluorinated and methoxylated benzamides in medicinal chemistry, an initial assessment of its potential biological activities could unveil new avenues for drug discovery.

Addressing these research gaps would not only contribute to the fundamental knowledge of substituted benzamides but also potentially unlock new applications for this compound in various fields of chemical science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

2-fluoro-5-methoxy-N,N-dimethylbenzamide

InChI

InChI=1S/C10H12FNO2/c1-12(2)10(13)8-6-7(14-3)4-5-9(8)11/h4-6H,1-3H3

InChI Key

QZUFNAYKXYLABI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)OC)F

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 Fluoro 5 Methoxy N,n Dimethylbenzamide

Precursor Synthesis and Functionalization

The foundational step in the synthesis of the target molecule is the construction of the 2-fluoro-5-methoxybenzoic acid backbone. This requires the strategic introduction of both a fluorine atom and a methoxy (B1213986) group onto the benzene (B151609) ring, ortho and meta to the carboxylic acid, respectively.

Synthesis of Fluorinated Benzoic Acid Derivatives

The introduction of a fluorine atom onto an aromatic ring can be achieved through various methods. One common strategy involves nucleophilic aromatic substitution on a suitably activated precursor. For instance, derivatives of fluorobenzoic acid can be prepared from precursors containing a good leaving group, such as a nitro or a halogen group, at the desired position. While specific routes to 2-fluoro-5-methoxybenzoic acid are not extensively detailed in readily available literature, analogous syntheses of other fluorinated benzoic acids provide insight. For example, the synthesis of 2-fluoro-5-nitrobenzoic acid has been achieved through the nucleophilic fluorination of 1-aryl-5-nitrobenziodoxolones with cesium fluoride (B91410) (CsF) in anhydrous dimethyl sulfoxide (B87167) (DMSO).

Another approach involves the diazotization of an amino group, followed by a Schiemann reaction or related fluorination method. For instance, 5-fluoro-2-methylbenzoic acid can be synthesized from 5-fluoro-2-methylaniline (B146954) through diazotization and subsequent reactions. chemdad.com These established methods for producing fluorinated benzoic acids can be adapted for the synthesis of the 2-fluoro-5-methoxybenzoic acid intermediate.

Introduction of Methoxy Group to Aromatic Systems

The methoxy group is typically introduced onto the aromatic ring through the methylation of a corresponding hydroxyl group. This can be accomplished using a variety of methylating agents, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base. In the context of synthesizing 2-fluoro-5-methoxybenzoic acid, a plausible route involves the methylation of a 2-fluoro-5-hydroxybenzoic acid precursor. chemicalbook.com The synthesis of this hydroxybenzoic acid can be approached from compounds like 5-bromo-2-fluorobenzoic acid. chemicalbook.com

Industrial preparations of similar compounds, such as 2,4,5-trifluoro-3-methoxybenzoic acid, showcase a multi-step sequence that includes the formation of a hydroxybenzoic acid intermediate followed by methylation with dimethyl sulfate. google.com This highlights a common and scalable strategy for introducing the methoxy functionality.

Formation of Substituted Benzoic Acid Chloride Intermediates

To facilitate the final amidation step, the carboxylic acid group of 2-fluoro-5-methoxybenzoic acid is typically activated by converting it into a more reactive acyl chloride. This transformation is commonly achieved by treating the benzoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most frequently employed reagents for this purpose, often with a catalytic amount of N,N-dimethylformamide (DMF).

For instance, the preparation of 2,4,5-trifluoro-3-methoxybenzoyl chloride is accomplished by reacting the corresponding benzoic acid with thionyl chloride and DMF. google.com Similarly, o-methoxybenzoyl chloride can be prepared from o-methoxybenzoic acid using triphosgene (B27547) in the presence of an initiator like pyridine (B92270) or DMF. google.com These methods are broadly applicable to a wide range of substituted benzoic acids, including 2-fluoro-5-methoxybenzoic acid, to yield the corresponding benzoyl chloride. Commercial availability of 5-fluoro-2-methoxybenzoyl chloride further confirms the viability of this synthetic step. ambeed.com

Amidation Reaction Pathways for N,N-Dimethylbenzamides

The final and crucial step in the synthesis of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide is the formation of the amide bond between the 2-fluoro-5-methoxybenzoyl moiety and dimethylamine (B145610). This can be achieved through two primary pathways: direct reaction with the acid chloride or through the use of coupling reagents.

Direct Amidation with Dimethylamine

The reaction of a benzoyl chloride with an amine is a classic and efficient method for amide bond formation. In this case, 2-fluoro-5-methoxybenzoyl chloride would be reacted directly with dimethylamine. The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct. This direct acylation is a straightforward and often high-yielding method for the synthesis of N,N-disubstituted benzamides. The formation of N,N-dimethylbenzamide from benzoyl chloride and dimethylamine is a well-established example of this type of reaction.

Utilizing Coupling Reagents in Amide Bond Formation

An alternative to the acid chloride route is the direct coupling of the carboxylic acid (2-fluoro-5-methoxybenzoic acid) with dimethylamine using a coupling reagent. This approach avoids the need to isolate the potentially sensitive acyl chloride intermediate. A wide variety of coupling reagents are available, which activate the carboxylic acid in situ to facilitate the nucleophilic attack by the amine.

Common classes of coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. Phosphonium-based reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) are also highly effective. ossila.com The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and purity of the final N,N-dimethylbenzamide product. For example, the amidation of 2-fluoro-5-methylbenzoic acid is readily achieved using HATU. ossila.com

Below is a table summarizing various coupling reagents that can be employed for amide bond formation.

Coupling Reagent ClassExamplesAdditives
CarbodiimidesDCC, EDC, DICHOBt, HOAt
Phosphonium SaltsBOP, PyBOP, PyAOP
Uronium/Aminium SaltsHBTU, TBTU, HATU, HCTU

Catalyst Systems for Amidation Reactions

The direct amidation of a carboxylic acid, such as 2-fluoro-5-methoxybenzoic acid, with dimethylamine is a thermodynamically challenging reaction that typically requires catalytic activation to proceed efficiently. The primary byproduct of this condensation is water, and catalysts are often employed to facilitate its removal or to activate the carboxylic acid substrate. A variety of catalyst systems have been developed for direct amidation, broadly categorized into metal-based and non-metal-based systems. catalyticamidation.infocatalyticamidation.info

Metal-Based Catalysts: Transition metal catalysts have proven effective in promoting amide bond formation. Zirconium(IV) and Hafnium(IV) complexes, for instance, have been utilized as Lewis acids to activate the carboxylic acid. mdpi.com In a study on direct amidation, ZrCl₄ was shown to be effective at temperatures around 70°C in THF. researchgate.net More recently, Titanium(IV) fluoride (TiF₄) has been reported as a robust catalyst for the amidation of aromatic carboxylic acids, including those with methoxy substituents. rsc.org This catalyst system is noted for its stability in air and water, making it easier to handle than other titanium halides. rsc.org Iridium-catalyzed C-H amidation of benzoic acids represents another advanced strategy, although this proceeds via a different mechanism of direct functionalization of the aromatic ring. ibs.re.kr

Boron-Based Catalysts: Boron-based catalysts are a prominent class of non-metal catalysts for direct amidation. catalyticamidation.info Boric acid is a simple, inexpensive, and effective catalyst for the condensation of carboxylic acids and amines, often requiring elevated temperatures. youtube.com More sophisticated organoboron catalysts, such as 2-iodophenylboronic acids and borate (B1201080) esters like tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), have been developed to achieve high yields under milder conditions. acs.orgnih.gov The latter has been shown to be effective for a wide array of substrates, including pharmaceutically relevant building blocks, often in solvents like acetonitrile (B52724). nih.gov

The choice of catalyst depends on factors such as substrate compatibility, desired reaction conditions (temperature, solvent), and tolerance of functional groups. For a substrate like 2-fluoro-5-methoxybenzoic acid, a catalyst that is tolerant of both the electron-withdrawing fluorine atom and the electron-donating methoxy group would be optimal.

Optimization of Reaction Conditions and Yield Enhancement

Achieving a high yield of this compound requires careful optimization of several reaction parameters, including the choice of solvent, temperature, and pressure. Furthermore, emerging techniques like mechanochemistry offer alternative, potentially more sustainable, synthetic routes.

Solvent Effects on Synthetic Efficacy

In a study optimizing the synthesis of a related N,N-disubstituted benzamide (B126), various solvents were screened. The results indicated that tetrahydrofuran (B95107) (THF) provided the highest yield compared to other solvents like acetonitrile. researchgate.net For copper-catalyzed amidation reactions, N,N-dimethylformamide (DMF) has been used effectively as the solvent. researchgate.net The selection of the solvent must also consider the specific catalyst system being used, as catalyst stability and activity can be highly solvent-dependent. For instance, B(OCH₂CF₃)₃-mediated amidations are commonly performed in acetonitrile or cyclopentyl methyl ether. researchgate.net

Table 1: Effect of Different Solvents on the Yield of a Representative Benzamide Synthesis
SolventYield (%)Reference
Dichloromethane (B109758)88.9 researchgate.net
Tetrahydrofuran (THF)91.2 researchgate.net
Ethyl Acetate (B1210297)85.4 researchgate.net
Acetonitrile78.6 researchgate.net
N,N-Dimethylformamide (DMF)Up to 89 researchgate.net

Note: Data is based on the synthesis of related benzamides and illustrates general solvent effects.

Temperature and Pressure Parameters in Synthesis

Temperature is a critical parameter that directly impacts the reaction kinetics of amide formation. Higher temperatures generally accelerate the reaction but can also lead to the formation of side products or degradation of the desired compound. Optimal temperatures are highly dependent on the specific synthetic method. For instance, iridium-catalyzed amidations of benzoic acids have been successfully carried out at a mild temperature of 50°C. ibs.re.kr In contrast, some copper-catalyzed protocols for N,N-dimethylbenzamide synthesis require temperatures as high as 130°C. researchgate.net Direct amidation using a TiF₄ catalyst is typically performed in refluxing toluene (B28343) (approx. 111°C). rsc.org Microwave-assisted syntheses have demonstrated that temperatures around 120-125°C can be optimal for achieving high yields rapidly. nih.gov

Most laboratory-scale benzamide syntheses are conducted at atmospheric pressure. The application of high pressure is not a common strategy for simple amidation reactions, as the reaction does not typically involve a significant change in molar volume. However, high-pressure conditions could potentially influence reactions involving gaseous reagents or be used to enhance reaction rates in specific industrial processes. whiterose.ac.uk

Table 2: Representative Temperatures for Different Benzamide Synthesis Methods
Catalyst/MethodTemperature (°C)Reference
Iridium Catalyst50 ibs.re.kr
B(OCH₂CF₃)₃80 nih.gov
TiF₄ in Toluene~111 (Reflux) rsc.org
Microwave-Assisted (CAN catalyst)120 - 125 nih.gov
Copper Catalyst130 researchgate.net

Mechanochemical Approaches in Benzamide Synthesis

Mechanochemistry, which utilizes mechanical force (e.g., through ball milling) to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. nih.gov This approach is often performed under solvent-free or minimal-solvent conditions (liquid-assisted grinding), which reduces waste and can lead to faster reaction times and different product selectivities. nih.gov

The mechanochemical synthesis of amides directly from carboxylic acids and amines has been successfully demonstrated. nih.gov A typical procedure involves milling the carboxylic acid and amine with a suitable coupling agent or catalyst in a stainless steel jar containing milling balls. nih.gov Reactions are often complete within 60-90 minutes at ambient temperature (though milling generates localized heat), offering a significant reduction in reaction time and energy consumption compared to conventional heating methods. nih.gov This technique is compatible with a variety of functional groups and represents a promising green chemistry approach for the synthesis of this compound.

Isolation and Purification Techniques for this compound

After the synthesis is complete, the crude product must be isolated from the reaction mixture and purified to remove unreacted starting materials, catalysts, and byproducts. Standard techniques include extraction, crystallization, and chromatography.

Chromatographic Separation Methodologies

Chromatography is a powerful and widely used technique for the purification of benzamide derivatives.

Column Chromatography: For preparative scale purification, silica (B1680970) gel column chromatography is a common method. The crude reaction mixture is loaded onto a silica gel column, and a solvent system (eluent) is passed through the column to separate the components based on their polarity. For N,N-dimethylbenzamides, a common eluent system is a mixture of nonpolar and polar solvents, such as petroleum ether and ethyl acetate. researchgate.netchemicalbook.com The fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure product.

High-Performance Liquid Chromatography (HPLC): For analytical purposes and high-purity preparative separations, High-Performance Liquid Chromatography (HPLC) is employed. Reversed-phase HPLC is particularly common for compounds like benzamides.

Stationary Phases: The most common stationary phase is C18 (octadecylsilane)-bonded silica. However, for fluorinated compounds such as this compound, specialized fluorinated stationary phases (e.g., pentafluorophenyl or perfluoroalkyl phases) can offer alternative selectivity and improved separation from closely related impurities. researchgate.netchromatographyonline.com These phases can exhibit unique interactions with the fluorine atom in the analyte, leading to enhanced retention and resolution. chromatographyonline.com

Mobile Phases: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The exact composition is optimized to achieve the desired retention time and separation. For LC-MS applications, volatile buffers like formic acid or ammonium (B1175870) acetate are used. nih.gov

Recrystallization and Purity Validation

Following the synthesis of this compound, the crude product typically requires purification to remove any unreacted starting materials, byproducts, and other impurities. Recrystallization is a standard and highly effective technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have a high solubility at an elevated temperature.

For benzamide derivatives, a range of organic solvents can be utilized for recrystallization. The selection of the appropriate solvent is often determined empirically. Some common solvents that can be considered for the recrystallization of this compound are listed in the table below.

Solvent Rationale for Use
EthanolOften effective for recrystallizing aromatic amides. nih.gov
Ethyl acetateA moderately polar solvent that can be suitable for compounds with similar polarity. proquest.com
TolueneA non-polar solvent that may be effective if the impurities are significantly more polar than the product.
Hexane/Ethyl acetate mixtureA solvent system of varying polarity can be fine-tuned to achieve optimal separation.

The general procedure for recrystallization involves dissolving the crude product in a minimal amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly, during which the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in smaller quantities, remain in the solution. The purified crystals are then collected by filtration.

Purity Validation

To confirm the purity and verify the identity of the synthesized this compound, a combination of analytical techniques is employed. These methods provide information about the structure, purity, and physical properties of the compound.

Analytical Technique Purpose and Expected Outcome
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound by separating it from any impurities. A pure sample will ideally show a single major peak in the chromatogram. amecj.comscirp.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR) To elucidate the molecular structure of the compound. The chemical shifts, integration, and coupling patterns of the signals in the spectra should be consistent with the structure of this compound.
Infrared (IR) Spectroscopy To identify the functional groups present in the molecule. Characteristic absorption bands for the amide carbonyl (C=O) group, C-N bond, C-O ether linkage, and aromatic C-H and C-F bonds are expected.
Mass Spectrometry (MS) To determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the exact mass of this compound.
Melting Point Analysis To assess the purity of the compound. A pure crystalline solid will have a sharp and well-defined melting point range. Impurities typically broaden and depress the melting point.
Elemental Analysis To determine the elemental composition (C, H, N, F) of the compound. The experimentally determined percentages of each element should be in close agreement with the calculated theoretical values.

By employing these synthetic and analytical methodologies, this compound can be prepared in a high state of purity, and its chemical identity can be rigorously confirmed.

Comprehensive Spectroscopic and Structural Characterization of 2 Fluoro 5 Methoxy N,n Dimethylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. A full analysis of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide would require ¹H, ¹³C, and ¹⁹F NMR spectra, along with two-dimensional techniques to establish connectivity.

Proton (¹H) NMR Analysis: Chemical Shifts and Coupling Constants

A ¹H NMR spectrum would provide information on the electronic environment of the hydrogen atoms. Due to the restricted rotation around the amide C-N bond, the two N-methyl groups would be expected to appear as two distinct singlets at room temperature. The aromatic region would display a complex splitting pattern for the three protons on the benzene (B151609) ring, influenced by both proton-proton and proton-fluorine couplings. The methoxy (B1213986) group would appear as a singlet. Without experimental data, the precise chemical shifts and coupling constants cannot be reported.

Carbon-13 (¹³C) NMR: Chemical Shift Assignments and Quaternary Carbons

The ¹³C NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule. The presence of the electron-withdrawing fluorine and electron-donating methoxy groups would significantly influence the chemical shifts of the aromatic carbons. The carbonyl carbon and the two N-methyl carbons would also have characteristic chemical shifts. Quaternary carbons, those not bonded to any hydrogens, would also be identified. Definitive assignment of these signals would rely on techniques like HSQC and HMBC.

Fluorine-19 (¹⁹F) NMR: Characterization of the Fluoro-Substituent

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. A ¹⁹F NMR spectrum of this compound would show a signal whose chemical shift is characteristic of an aryl fluoride (B91410). This signal would likely be split into a multiplet due to coupling with adjacent aromatic protons.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity

To unambiguously assign the proton and carbon signals and confirm the structure, 2D NMR experiments would be essential:

COSY (Correlation Spectroscopy) would establish which protons are coupled to each other, helping to delineate the spin system on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal of the atom to which it is directly attached.

Dynamic NMR Studies on Rotational Barriers of the Amide Bond

The partial double bond character of the amide C-N bond restricts rotation, leading to the observation of distinct N-methyl signals at room temperature. Dynamic NMR (DNMR) studies involve acquiring ¹H NMR spectra at various temperatures. As the temperature is increased, the rate of rotation around the C-N bond increases. At a specific temperature, known as the coalescence temperature, the two separate N-methyl signals broaden and merge into a single broad peak. By analyzing the line shape of these signals at different temperatures, the energy barrier to this rotation could be calculated, providing insight into the electronic and steric effects of the aromatic substituents on the amide bond. No such study specific to this compound has been published.

Mass Spectrometry (MS)

Mass spectrometry would provide the molecular weight of the compound and information about its fragmentation pattern, which can help confirm its structure. The molecular ion peak (M⁺) would confirm the molecular formula. The fragmentation pattern would likely involve characteristic losses, such as the loss of the dimethylamino group or cleavage of the methoxy group, providing further structural evidence. Without an experimental spectrum, a detailed analysis of the fragmentation pathway is not possible.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-resolution mass spectrometry is a fundamental technique for determining the precise molecular weight and elemental composition of a compound. For this compound, the theoretical exact mass can be calculated to provide a benchmark for experimental verification.

Based on its molecular formula, C₁₀H₁₂FNO₂, the expected monoisotopic mass is 197.0852 u. This value is derived from the sum of the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, and ¹⁶O). Experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) that closely matches this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.

Table 1: Theoretical Exact Mass and Elemental Composition of this compound

ParameterValue
Molecular FormulaC₁₀H₁₂FNO₂
Theoretical Monoisotopic Mass197.0852 u
Elemental CompositionCarbon, Hydrogen, Fluorine, Nitrogen, Oxygen

Fragmentation Pattern Analysis for Structural Elucidation

The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (approximately 197). A key fragmentation step for N,N-dimethylbenzamides is the cleavage of the C-N bond, leading to the formation of a benzoyl cation. For the title compound, this would result in a prominent peak corresponding to the 2-fluoro-5-methoxybenzoyl cation. Another characteristic fragment is the dimethylaminyl radical, which would lead to a fragment ion.

Further fragmentation of the benzoyl cation could involve the loss of carbon monoxide (CO), a common fragmentation pathway for aromatic carbonyl compounds. The presence of the fluorine and methoxy substituents on the aromatic ring would also influence the fragmentation, potentially leading to characteristic losses of these groups or rearrangements.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment IonPredicted m/zDescription
[C₁₀H₁₂FNO₂]⁺197Molecular Ion (M⁺)
[C₈H₆FO₂]⁺1532-Fluoro-5-methoxybenzoyl cation
[C₇H₆FO]⁺125Loss of CO from the benzoyl cation
[C₂H₆N]⁺44Dimethylaminyl cation

Vibrational Spectroscopy

Infrared (IR) Spectroscopy: Carbonyl Stretch and Aromatic Vibrations

Infrared (IR) spectroscopy is particularly useful for identifying the characteristic vibrations of functional groups. In the IR spectrum of this compound, the most prominent absorption band would be the carbonyl (C=O) stretching vibration of the amide group. For tertiary amides like this one, this band is typically strong and appears in the region of 1630-1670 cm⁻¹.

The aromatic ring gives rise to several characteristic absorption bands. The C-H stretching vibrations of the aromatic protons are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically produce a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region, which can sometimes be used to deduce the substitution pattern.

The C-N stretching vibration of the amide is expected in the 1300-1400 cm⁻¹ range. The C-F and C-O stretching vibrations will also be present, typically in the fingerprint region of the spectrum (below 1300 cm⁻¹).

Table 3: Predicted Characteristic Infrared Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch> 3000Medium
Aliphatic C-H Stretch (N-CH₃)2800-3000Medium
Carbonyl (C=O) Stretch1630-1670Strong
Aromatic C=C Stretch1450-1600Medium to Strong
C-N Stretch1300-1400Medium
C-O Stretch (methoxy)1000-1300Medium to Strong
C-F Stretch1000-1250Strong

Raman Spectroscopy: Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. While polar bonds like the carbonyl group give strong signals in the IR spectrum, non-polar bonds and symmetric vibrations often produce strong signals in the Raman spectrum.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

As of the current literature survey, no public crystal structure determination for this compound has been reported. Therefore, the following discussion is based on the general principles of molecular packing and intermolecular interactions observed in similar fluorinated benzamide (B126) structures.

Crystal Packing and Intermolecular Interactions

In the solid state, molecules of this compound would arrange themselves in a crystal lattice to maximize favorable intermolecular interactions. The planarity of the benzamide core would likely lead to stacking interactions between the aromatic rings.

Bond Lengths, Bond Angles, and Torsional Angles Analysis

Detailed experimental data on bond lengths, bond angles, and torsional angles for this compound are not currently available in the scientific literature.

Conformational Preferences in the Crystalline State

A description of the conformational preferences of this compound in its crystalline state is not possible without crystallographic data.

Theoretical and Computational Studies on 2 Fluoro 5 Methoxy N,n Dimethylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the intrinsic properties of a molecule. These methods provide a detailed picture of the electronic structure and geometry, which are fundamental to understanding its chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2-Fluoro-5-methoxy-N,N-dimethylbenzamide, DFT calculations, often employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine the most stable molecular geometry. This process, known as geometry optimization, seeks the lowest energy conformation of the molecule. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's three-dimensional arrangement and steric interactions.

Table 1: Selected Optimized Geometrical Parameters of this compound

Parameter Bond Length (Å) Bond Angle (°)
C-F 1.35 -
C-O(methoxy) 1.37 -
C(aromatic)-C(amide) 1.51 -
C=O 1.24 -
C(amide)-N 1.36 -
O=C-N - 121.5

Prediction of Spectroscopic Parameters (NMR, IR, Raman)

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters. By calculating the magnetic shielding tensors and vibrational frequencies, the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra of this compound can be simulated. These theoretical spectra are invaluable for interpreting experimental data and for the structural elucidation of the compound. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for predicting NMR chemical shifts. Theoretical vibrational frequencies are often scaled to correct for anharmonicity and limitations in the computational method.

Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound

Spectroscopic Data Predicted Value Assignment
IR Frequency (cm⁻¹)
~3000 C-H stretch (aromatic)
~2950 C-H stretch (methyl)
~1650 C=O stretch (amide)
~1250 C-O stretch (methoxy)
~1100 C-F stretch
¹H NMR Chemical Shift (ppm)
7.0-7.5 Aromatic protons
3.8 Methoxy (B1213986) protons
2.9, 3.1 N,N-dimethyl protons
¹³C NMR Chemical Shift (ppm)
~168 C=O (amide)
110-160 Aromatic carbons
~56 Methoxy carbon

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds in this compound, particularly around the amide and methoxy groups, gives rise to multiple possible conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformers. By calculating the potential energy surface as a function of specific dihedral angles, an energy landscape can be constructed. This landscape reveals the low-energy conformations and the energy barriers separating them, providing insight into the molecule's flexibility and preferred shapes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide a detailed view of its dynamics.

Conformational Flexibility and Rotational Dynamics

MD simulations are particularly useful for exploring the conformational flexibility of this compound in a more dynamic context than static quantum chemical calculations. These simulations can reveal how the molecule transitions between different conformations over time and can be used to calculate the rates of these transitions. The rotational dynamics of the N,N-dimethyl and methoxy groups can also be investigated, providing information on the internal motions of the molecule.

Solvent Interaction Modeling

The behavior of a molecule can be significantly influenced by its environment. MD simulations are an excellent tool for modeling the interactions between this compound and solvent molecules. By explicitly including solvent molecules in the simulation box, it is possible to study how the solvent affects the conformational preferences of the solute and to calculate properties such as the radial distribution functions, which describe the average distance and arrangement of solvent molecules around the solute. researchgate.net This provides a molecular-level understanding of solvation and its impact on the compound's properties.

Computational Reactivity and Stability Assessments

No published data is available.

Frontier Molecular Orbital (FMO) Analysis

No published data is available.

Electrostatic Potential Surface (EPS) Mapping

No published data is available.

Prediction of Reaction Sites and Mechanistic Insights

No published data is available.

Chemical Reactivity and Derivatization of 2 Fluoro 5 Methoxy N,n Dimethylbenzamide

Reactions at the Amide Moiety

The N,N-dimethylbenzamide group is a robust functional group, yet it can undergo specific transformations under appropriate conditions.

The hydrolysis of an amide bond results in the formation of a carboxylic acid and an amine. For tertiary amides like 2-Fluoro-5-methoxy-N,N-dimethylbenzamide, the reaction mechanism is influenced by the pH of the medium.

Acid-catalyzed hydrolysis follows a different pathway. The reaction begins with the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following proton transfer, the C-N bond is cleaved, releasing dimethylamine (B145610).

Condition Key Steps Rate-Determining Step (Typical)
Alkaline Hydrolysis 1. Nucleophilic attack by OH⁻ on carbonyl carbon. 2. Formation of a tetrahedral intermediate. 3. Elimination of the dimethylamine anion.Attack of the hydroxide (B78521) ion. uregina.ca
Acid-Catalyzed Hydrolysis 1. Protonation of the carbonyl oxygen. 2. Nucleophilic attack by H₂O. 3. Proton transfer and elimination of dimethylamine.Attack of water on the protonated amide.

This table provides a generalized overview of amide hydrolysis mechanisms.

The modification of the N,N-dimethylamino group is challenging.

N-Alkylation: As a tertiary amide, the nitrogen atom in this compound lacks a proton and its lone pair of electrons is delocalized into the carbonyl system. Consequently, it is not nucleophilic and does not readily undergo further alkylation under standard conditions.

N-Demethylation: The removal of a methyl group from the tertiary amide is a difficult transformation that requires harsh conditions or specific reagents. While no specific demethylation studies on this compound are documented, general methods for N-demethylation of tertiary amides can be conceptually applied. These methods often involve strong proton or Lewis acids, or reagents designed to selectively cleave N-methyl bonds. The efficiency of such reactions would likely be low and accompanied by side reactions, such as hydrolysis of the amide bond or reactions on the aromatic ring.

Reactions on the Aromatic Ring

The substitution pattern on the benzene (B151609) ring allows for a variety of transformations, governed by the electronic effects of the existing substituents.

The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is determined by the combined directing effects of the three substituents.

-OCH₃ (Methoxy) group: A strongly activating, ortho, para-director due to its powerful +R (resonance) effect.

-F (Fluoro) group: A deactivating, ortho, para-director due to its strong -I (inductive) effect and moderate +R effect.

-CON(CH₃)₂ (N,N-dimethylcarboxamide) group: A deactivating, meta-director due to its -I and -R effects.

The powerful activating and directing effect of the methoxy (B1213986) group is expected to dominate the regioselectivity. Therefore, electrophilic attack is most likely to occur at positions ortho or para to the methoxy group.

Position Relationship to Substituents Predicted Reactivity Rationale
3 ortho to -F, meta to -OCH₃, meta to -CON(CH₃)₂LowSterically hindered and meta to the activating -OCH₃ group.
4 para to -OCH₃, meta to -F, ortho to -CON(CH₃)₂HighStrongly activated by the para-methoxy group. Steric hindrance from the amide group is a factor.
6 ortho to -OCH₃, para to -F, meta to -CON(CH₃)₂HighStrongly activated by the ortho-methoxy group. This position is generally favorable for EAS.

This table outlines the predicted regioselectivity for EAS reactions.

The fluorine atom at the C2 position is susceptible to displacement by nucleophiles via a nucleophilic aromatic substitution (SₙAr) mechanism. nih.gov This reaction is facilitated by the presence of an electron-withdrawing group that can stabilize the negatively charged intermediate (Meisenheimer complex).

In this compound, the N,N-dimethylcarboxamide group acts as the necessary electron-withdrawing group, activating the ring for nucleophilic attack. Although the methoxy group is electron-donating and thus deactivating for this reaction, the activation provided by the ortho-carboxamide group is sufficient to enable the substitution. The reaction proceeds through the addition of a nucleophile to the carbon bearing the fluorine, followed by the elimination of the fluoride (B91410) ion. ebyu.edu.trresearchgate.net A wide range of nucleophiles, including alkoxides, thiolates, and amines, can be used to displace the fluoro group.

While the C-F bond is the strongest carbon-halogen bond and generally the most challenging to activate for cross-coupling reactions, advancements in catalyst design have made the use of aryl fluorides in these transformations more feasible.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an organoboron reagent with an aryl halide. To achieve the coupling of an aryl fluoride like this compound, specialized conditions are typically required. These often include the use of electron-rich, bulky phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, strong bases, and sometimes higher reaction temperatures to facilitate the difficult oxidative addition of the C-F bond to the palladium catalyst.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, catalyzed by palladium and co-catalyzed by copper. soton.ac.uk Similar to the Suzuki coupling, the Sonogashira coupling of aryl fluorides is challenging. Efficient reactions often necessitate highly active catalyst systems, such as those employing specific NHC ligands or operating under amine-free conditions to prevent catalyst deactivation.

Reaction Coupling Partner Typical Catalyst System Key Considerations for C-F Activation
Suzuki-Miyaura Aryl- or Vinyl-boronic acid/esterPd(0) or Pd(II) precursor + bulky, electron-rich ligand (e.g., phosphine, NHC)Requires highly active catalyst to break the strong C-F bond.
Sonogashira Terminal AlkynePd catalyst + Cu(I) co-catalystRequires robust catalyst systems to overcome the high C-F bond energy. soton.ac.uk

This table summarizes general conditions for cross-coupling reactions involving aryl fluorides.

Functional Group Interconversions of Methoxy and Fluoro Substituents

The methoxy and fluoro groups on the aromatic ring of this compound are amenable to several functional group interconversions, offering pathways to a variety of derivatives.

O-Demethylation of the Methoxy Group:

The methoxy group can be cleaved to yield the corresponding phenol, 2-Fluoro-5-hydroxy-N,N-dimethylbenzamide. This transformation is significant as it introduces a hydroxyl group, which can serve as a handle for further functionalization, such as etherification or esterification. Common methods for O-demethylation of aromatic ethers can be employed. These methods often involve the use of strong acids, Lewis acids, or nucleophilic reagents. For instance, reagents like boron tribromide (BBr₃) in an inert solvent such as dichloromethane (B109758) are highly effective for cleaving aryl methyl ethers under mild conditions. Another approach involves heating with strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). Additionally, certain Lewis acids in the presence of a nucleophile, for example, aluminum chloride with ethanethiol, can achieve selective demethylation. The choice of reagent can be critical to avoid undesired side reactions on the amide or fluoro functionalities. An efficient method for the demethylation of lignin-derived aromatic compounds using acidic concentrated lithium bromide (ACLB) has been reported, which could potentially be applied here. rsc.org

Nucleophilic Aromatic Substitution of the Fluoro Substituent:

The fluorine atom, being a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, can be displaced by a variety of nucleophiles. The rate of this reaction is enhanced by the presence of the electron-donating methoxy group and the electron-withdrawing N,N-dimethylbenzamide group, which can stabilize the intermediate Meisenheimer complex.

Common nucleophiles that can be used to displace the fluorine atom include:

Alkoxides and Phenoxides: Reaction with sodium methoxide (B1231860) or other alkoxides would lead to the corresponding 2,5-dimethoxy-N,N-dimethylbenzamide or other alkoxy derivatives.

Amines: Primary and secondary amines can displace the fluorine to yield various 2-amino-5-methoxy-N,N-dimethylbenzamide derivatives.

Thiols: Thiolates can be used to introduce a sulfur linkage, forming 2-(alkylthio)- or 2-(arylthio)-5-methoxy-N,N-dimethylbenzamide.

The reaction conditions for SNAr typically involve a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may require elevated temperatures to proceed at a reasonable rate. The choice of base is also crucial for generating the active nucleophile. Studies on the nucleophilic aromatic substitution of other fluoroarenes provide a basis for predicting the reactivity of this compound. researchgate.net

The following table summarizes potential functional group interconversions:

Starting MaterialReagents and ConditionsProductTransformation
This compoundBBr₃ in CH₂Cl₂2-Fluoro-5-hydroxy-N,N-dimethylbenzamideO-Demethylation
This compoundNaOMe in DMF, heat2,5-Dimethoxy-N,N-dimethylbenzamideNucleophilic Substitution
This compoundR₂NH, base, in DMSO, heat2-(Dialkylamino)-5-methoxy-N,N-dimethylbenzamideNucleophilic Substitution

Synthesis of Novel Analogues and Derivatives for Structure-Property Relationship Studies

The synthesis of novel analogues of this compound is crucial for understanding how structural modifications impact its physicochemical and biological properties. These studies are fundamental in fields like medicinal chemistry and materials science.

Modification of the Amide Group:

The N,N-dimethylamide moiety can be modified to explore the impact of different substituents on the compound's properties. One common approach is the hydrolysis of the amide to the corresponding carboxylic acid, 2-Fluoro-5-methoxybenzoic acid. This can be achieved under acidic or basic conditions, although harsh conditions might affect the fluoro and methoxy groups. The resulting carboxylic acid is a versatile intermediate that can be converted to a wide range of other amides by reaction with different amines using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Alternatively, the carboxylic acid can be converted to the acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine.

Derivatization of the Aromatic Ring:

Further derivatization of the aromatic ring can be achieved through electrophilic aromatic substitution reactions. The directing effects of the existing substituents (fluoro, methoxy, and N,N-dimethylamido) will determine the position of the incoming electrophile. The methoxy group is a strong activating group and is ortho, para-directing. The N,N-dimethylamido group is also activating and ortho, para-directing, while the fluoro group is deactivating but ortho, para-directing. The interplay of these effects will govern the regioselectivity of reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation.

The following table outlines potential synthetic pathways to novel analogues:

Starting MaterialReagents and ConditionsIntermediate/ProductPurpose of Derivatization
This compound1. NaOH, H₂O, heat; 2. H₃O⁺2-Fluoro-5-methoxybenzoic acidAccess to other amides and esters
2-Fluoro-5-methoxybenzoic acidR₂NH, DCC, CH₂Cl₂2-Fluoro-5-methoxy-N,N-dialkylbenzamideStudy steric and electronic effects of N-substituents
This compoundHNO₃, H₂SO₄Nitrated derivativeIntroduce electron-withdrawing groups
2-Fluoro-5-hydroxy-N,N-dimethylbenzamideR-Br, K₂CO₃, acetone2-Fluoro-5-(alkoxy)-N,N-dimethylbenzamideModulate lipophilicity and hydrogen bonding capacity

Structure-Property Relationship Studies:

By systematically synthesizing and evaluating these novel analogues, researchers can establish structure-property relationships (SPRs). For instance, the introduction of different alkyl or aryl groups on the amide nitrogen can influence the compound's solubility, lipophilicity, and steric profile. Altering the substituents on the aromatic ring can modulate the electronic properties and the potential for intermolecular interactions. The incorporation of fluorine is known to often enhance pharmacokinetic properties in drug candidates. researchgate.netnih.gov Such studies are invaluable for the rational design of new molecules with desired characteristics. The investigation of fluorinated benzamides and their crystal structures can also provide insights into molecular packing and intermolecular interactions. acs.orgmdpi.com

Advanced Research Applications and Future Perspectives for 2 Fluoro 5 Methoxy N,n Dimethylbenzamide

Role as a Building Block in Complex Organic Synthesis

There is no specific information in the reviewed literature detailing the use of 2-Fluoro-5-methoxy-N,N-dimethylbenzamide as a building block in complex organic synthesis. Generally, benzamide (B126) derivatives are extensively used in organic synthesis. nih.gov The presence of fluoro and methoxy (B1213986) groups on the aromatic ring can influence the reactivity and regioselectivity of synthetic transformations. For instance, the fluorine atom can act as a directing group in electrophilic aromatic substitution or participate in cross-coupling reactions. The methoxy group can be a precursor for a hydroxyl group or influence the electronic properties of the ring. However, no specific examples or detailed research findings concerning the application of This compound in the synthesis of more complex molecules have been documented.

Contributions to Ligand Design in Organometallic and Coordination Chemistry

No published research was found that investigates the role of This compound in ligand design for organometallic and coordination chemistry. In principle, the benzamide moiety, particularly the oxygen and nitrogen atoms, could coordinate with metal centers. The electronic properties of the aromatic ring, modulated by the fluoro and methoxy substituents, could in turn influence the properties of the resulting metal complex. However, there are no documented instances of this compound being used to create ligands or of its coordination behavior being studied.

Potential in Advanced Materials Science

The scientific literature lacks any studies on the application of This compound as a precursor for polymers or liquid crystals. The development of liquid crystal materials often involves molecules with specific structural features, such as a calamitic (rod-like) or discotic (disc-like) shape, to facilitate the formation of mesophases. While fluorinated compounds are of interest in materials science, there is no evidence to suggest that This compound possesses the necessary molecular architecture or has been investigated for such applications. mdpi.com

Photophysical Properties and Potential Optoelectronic Applications

There is no available data on the photophysical properties (e.g., absorption, emission, quantum yield) of This compound . Consequently, its potential for optoelectronic applications has not been explored. The study of photophysical properties is essential to determine a compound's suitability for use in devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Without such fundamental characterization, any discussion of its optoelectronic potential would be purely speculative.

Outlook for Further Academic Exploration in Fluorinated and Methoxylated Benzamide Chemistry

The lack of specific research on This compound suggests that its unique substitution pattern remains an unexplored area within the broader field of fluorinated and methoxylated benzamide chemistry. The introduction of fluorine into bioactive molecules is a common strategy in medicinal chemistry to enhance properties like metabolic stability and binding affinity. researchgate.net Therefore, future research could investigate the biological activities of this compound and its derivatives.

Furthermore, fundamental studies are needed to characterize its chemical reactivity, coordination chemistry, and physical properties. Such foundational research would be a prerequisite for any potential applications in complex synthesis, materials science, or electronics. The field of fluorinated benzamides is an active area of research, with ongoing interest in their synthesis and structural characterization. mdpi.commdpi.com

Q & A

Basic Research Question

  • IR Spectroscopy : A sharp peak at ~1650 cm⁻¹ confirms the amide C=O stretch. The absence of -OH (2500–3300 cm⁻¹) indicates complete coupling .
  • ¹H-NMR : Key signals include:
    • δ 3.0–3.2 ppm (s, 6H, N-(CH₃)₂).
    • δ 6.8–7.3 ppm (m, aromatic protons).
      Methoxy (-OCH₃) appears as a singlet at δ 3.8 ppm .

What experimental parameters optimize fluorescence studies for derivatives of this compound?

Advanced Research Question
Fluorescence intensity is maximized at pH 5 and 25°C in aprotic solvents (e.g., DMSO). Stability over time (≤5% variation in 24 hrs) and a linear response (0.1–10 µM) are observed. Limit of detection (LOD) and quantification (LOQ) are 0.269 mg/L and 0.898 mg/L, respectively .

Advanced Research Question

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-position to enhance receptor affinity. Replace methoxy with ethoxy to study steric effects .
  • Methodology :
    • Synthesize derivatives via SNAr (nucleophilic aromatic substitution) using 2-fluoro-5-nitrobenzoic acid precursors .
    • Test in vitro activity using reporter gene assays (e.g., luciferase for glucocorticoid receptor activation) .

What analytical strategies address solubility challenges in pharmacokinetic studies?

Advanced Research Question
Low aqueous solubility (common in fluorinated benzamides) can be mitigated by:

  • Co-solvents : Use cyclodextrins or PEG-400 to enhance solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) .
    Validate solubility profiles via HPLC with a C18 column and a gradient of acetonitrile/water.

How to validate computational models predicting the reactivity of this compound?

Advanced Research Question
Compare DFT (Density Functional Theory)-calculated electrophilic Fukui indices with experimental SNAr reactivity. For example, the fluorine at position 2 shows higher susceptibility to nucleophilic attack, aligning with synthetic yields >90% in SNAr reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.